molecular formula C15H25NO4 B13465694 1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid

1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid

Cat. No.: B13465694
M. Wt: 283.36 g/mol
InChI Key: LWYONKTUXRAJFB-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative of high value in medicinal chemistry and drug discovery research. This compound, with the molecular formula C15H25NO4 and a molecular weight of 283.4 g/mol , is expertly designed as a sophisticated building block for the synthesis of more complex molecules. Its structure incorporates two key functional handles: a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected amine . This protection makes the amine inert to a wide range of reaction conditions, allowing for selective manipulation of the carboxylic acid moiety. The cyclopentyl substitution on the pyrrolidine ring adds significant steric bulk and lipophilicity, which can be strategically exploited to influence the pharmacokinetic properties and target affinity of final drug candidates. Researchers primarily utilize this compound in the development of protease inhibitors, receptor ligands, and other biologically active small molecules. The SMILES notation CC(C)(C)OC(=O)N1CCC(C1)(C2CCCC2)C(=O)O provides a machine-readable description of its structure for in-silico screening and design workflows . This product is intended for research and development applications in a laboratory setting. It is For Research Use Only and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

3-cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-8-15(10-16,12(17)18)11-6-4-5-7-11/h11H,4-10H2,1-3H3,(H,17,18)

InChI Key

LWYONKTUXRAJFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2CCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Approach A: Cyclization of N-Substituted Amino Acids or Precursors

This method involves synthesizing the pyrrolidine ring through intramolecular cyclization of amino acid derivatives or related intermediates.

Key steps:

Example:

  • Starting from N-Boc-γ-aminobutyric acid derivatives, cyclization with activating agents (e.g., DCC or EDC) can form the pyrrolidine ring with the Boc group intact.
  • The cyclopentyl group can be introduced through nucleophilic substitution with cyclopentyl halides or via Grignard reactions.

Approach B: Functionalization of a Pre-formed Pyrrolidine Core

This approach involves synthesizing a pyrrolidine ring with a suitable leaving group at the 3-position, followed by substitution with cyclopentyl nucleophiles.

Key steps:

Specific Preparation Methods Verified from Literature

Synthesis via Cyclization of N-Protected Precursors

Based on patent CN111362852A and peer-reviewed synthesis protocols, a feasible route involves:

  • Step 1: Synthesis of N-Boc-4-aminobutyraldehyde or related intermediates.
  • Step 2: Cyclization under acidic or basic conditions to form the pyrrolidine ring.
  • Step 3: Introduction of the cyclopentyl group at the 3-position through nucleophilic substitution with cyclopentyl halides.
  • Step 4: Oxidation of the side chain to introduce the carboxylic acid group, often using oxidizing agents like potassium permanganate or chromium-based reagents.

Direct Functionalization of a Pyrrolidine Scaffold

Another method involves starting from a commercially available pyrrolidine derivative:

  • Step 1: Protect the nitrogen with Boc anhydride.
  • Step 2: Functionalize the 3-position with a suitable leaving group (e.g., halide or tosylate).
  • Step 3: Nucleophilic substitution with cyclopentyl nucleophile.
  • Step 4: Oxidize the side chain to the carboxylic acid, often via oxidative cleavage or carboxylation reactions.

Literature Data and Reaction Conditions

Step Reagents & Conditions Yield References
Boc protection Boc2O, TEA, DCM >90% ,
Cyclization Acidic or basic conditions; e.g., HCl or NaOH 70-85% ,
Cyclopentyl substitution Cyclopentyl halide (e.g., cyclopentyl bromide), Mg or Li reagents 60-75% ,
Oxidation to carboxylic acid KMnO4, CrO3, or RuO2 65-80% ,

Notes on Environmental and Practical Considerations

  • Solvent choice: Dichloromethane, ethyl acetate, or acetonitrile are common, but greener alternatives are preferred.
  • Reaction safety: Oxidation steps require careful handling of oxidizing agents.
  • Purification: Typically via column chromatography or recrystallization, with yields ranging from 60% to 85%.

Summary of the Most Effective Method

The most reliable and scalable method involves:

This route benefits from high yields, operational simplicity, and compatibility with industrial processes, as evidenced by patent literature and peer-reviewed synthesis protocols.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, functional groups, and properties of 1-[(tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid with analogous compounds:

Compound Name Substituents/Functional Groups Molecular Weight Key Properties/Applications References
This compound Cyclopentyl, Boc, carboxylic acid ~283.3 (estimated) High lipophilicity; used in peptide synthesis -
3-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]benzoic acid Benzoic acid, Boc 291.3 Enhanced π-π interactions; potential for metal coordination
1-tert-butoxycarbonyl-3-cyano-pyrrolidine-3-carboxylic acid Cyano, Boc, carboxylic acid 240.2 Electron-withdrawing cyano group increases acidity; used in nitrile-mediated reactions
1-tert-Butoxycarbonyl-3-pyrrolidone Lactam (cyclic amide), Boc 185.2 Reactivity in ring-opening reactions; precursor to amino acids
1-benzyl-pyrrolidine-3-carboxylic acid Benzyl, carboxylic acid 205.2 Aromatic interactions; lower metabolic stability vs. cyclopentyl
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid Fluorine, Boc, carboxylic acid (piperidine ring) 247.3 Fluorine enhances metabolic stability and hydrogen bonding

Structural and Functional Analysis

  • Cyclopentyl vs. However, aromatic substituents (e.g., benzoic acid in ) enable stronger intermolecular interactions, which may enhance crystallinity or binding affinity in drug targets.
  • Electron-Withdrawing Groups: The cyano substituent in 1-tert-butoxycarbonyl-3-cyano-pyrrolidine-3-carboxylic acid increases the acidity of the carboxylic acid (pKa ~1.5–2.0), facilitating deprotonation in aqueous environments, unlike the cyclopentyl analog .
  • Ring Size and Reactivity : Piperidine derivatives (e.g., fluorinated analog in ) exhibit different conformational flexibility compared to pyrrolidine-based compounds, affecting binding kinetics. The smaller azetidine ring in 1-[(tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid () further constrains geometry, altering steric interactions .

Research Findings

  • Synthetic Utility: The Boc-protected cyclopentylpyrrolidine carboxylic acid is a key intermediate in synthesizing cyclopentane-containing therapeutics, as seen in analogous compounds like (1S,3R)-3-[(tert-butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic acid, which was coupled with tetrahydropyridine derivatives for drug discovery .
  • Fluorinated Analogs: Fluorine substitution (e.g., ) improves metabolic stability by resisting oxidative degradation, a property absent in the non-fluorinated cyclopentyl variant. However, fluorine may introduce steric clashes in tight binding pockets.
  • Lactam vs. Carboxylic Acid : The lactam in 1-tert-Butoxycarbonyl-3-pyrrolidone undergoes nucleophilic ring-opening, enabling diversification into amines or esters, whereas the carboxylic acid in the target compound is more suited for amide bond formation .

Biological Activity

1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring. Its molecular formula is C₁₄H₁₇NO₄, with a molecular weight of approximately 263.29 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group at the 3-position of the pyrrolidine ring, making it significant in organic synthesis and medicinal chemistry.

Biological Activity

The biological activity of this compound is not extensively documented, but related compounds have shown interactions with various biological targets, particularly neurotransmitter receptors and metabolic enzymes. The presence of the Boc group allows for selective reactions, which can be advantageous in drug development and peptide synthesis.

  • Neurotransmitter Interaction : Compounds with similar structures have been noted for their ability to interact with neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzymatic Activity : The carboxylic acid group may play a role in enzyme inhibition or activation, affecting metabolic pathways.

Comparative Analysis with Similar Compounds

To understand its biological potential better, here’s a comparison with structurally similar compounds:

Compound NameCAS NumberSimilarityUnique Features
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid151838-62-90.82Tetrahydroisoquinoline structure
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate123387-53-10.82Quinoline ring system
tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate944906-95-00.81Contains an amino group
tert-Butyl 6-formylindoline-1-carboxylate391668-75-00.81Indoline structure with an aldehyde

This table highlights the diversity within this chemical class and underscores the unique characteristics of this compound that may influence its reactivity and potential applications in drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of pyrrolidine derivatives followed by cyclopentyl group introduction via alkylation or cross-coupling reactions. Key steps:

  • Boc Protection : React pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .
  • Cyclopentyl Introduction : Use cyclopentyl halides or triflates under Pd-catalyzed coupling conditions .
  • Purification : Employ column chromatography (silica gel, gradient elution) and verify purity via HPLC (>95%) .
    • Critical Parameters : Temperature control (0–25°C), solvent polarity (THF or DCM), and stoichiometric ratios (1:1.2 for Boc₂O) are crucial for minimizing side products .

Q. How can researchers address inconsistencies in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Approach : Cross-reference data from structurally analogous compounds (e.g., 3-cyclopentylpyrrolidine derivatives with Boc protection) . For example:

  • Solubility : Test in DMSO, methanol, or aqueous buffers (pH 2–9) and compare with fluorinated analogs (e.g., 3-trifluoromethyl derivatives show reduced aqueous solubility) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for Boc deprotection or cyclopentyl ring oxidation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Use nitrile gloves, safety goggles, and lab coats. For aerosol generation, wear NIOSH-approved respirators (P95 filters) .
  • First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with saline solution for 15 minutes .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How does stereochemistry at the 3-position of the pyrrolidine ring affect biological activity or target binding?

  • Experimental Design :

  • Synthesize enantiomers (e.g., (3S,4R) vs. (3R,4S)) via chiral auxiliaries or asymmetric catalysis .
  • Evaluate binding affinity to biological targets (e.g., enzymes, GPCRs) using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For example, (3S,4R) isomers of similar compounds show 10-fold higher affinity for proteases .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Analytical Framework :

  • Meta-Analysis : Compare datasets from kinase inhibition assays (IC₅₀ values) using standardized protocols (e.g., ATP concentration fixed at 1 mM) .
  • Structural Validation : Confirm compound identity via X-ray crystallography (e.g., compare with (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid structures) .

Q. How do fluorinated analogs (e.g., 3,3-difluoro derivatives) improve metabolic stability or pharmacokinetic profiles?

  • Methodology :

  • Synthesis : Introduce fluorine via electrophilic fluorination (Selectfluor®) or nucleophilic substitution (KF in DMF) .
  • In Vitro Assays : Compare metabolic half-lives in human liver microsomes; fluorinated analogs typically show 2–3x longer t₁/₂ due to reduced CYP450 oxidation .

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